molecular formula C27H25N3O5 B2789256 ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886174-83-0

ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2789256
CAS No.: 886174-83-0
M. Wt: 471.513
InChI Key: IYMGMATZJUGCER-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indoline and pyrano[3,2-c]pyridine moiety, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyridine]-3’-carboxylate
  • Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-quinoline]-3’-carboxylate

Uniqueness

The uniqueness of Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate lies in its spiro linkage and the presence of both indoline and pyrano[3,2-c]pyridine moieties. This structural complexity imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-14-16(2)29(3)24(31)21(20)27(22)18-12-8-9-13-19(18)30(26(27)33)15-17-10-6-5-7-11-17/h5-14H,4,15,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMGMATZJUGCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=O)N(C(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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